Cas no 57334-45-9 (Benzenebutanamine, N-(1-methyl-2-phenylethyl)-)
57334-45-9 structure
Product Name:Benzenebutanamine, N-(1-methyl-2-phenylethyl)-
Numero CAS:57334-45-9
MF:C19H25N
MW:267.40850520134
CID:345740
PubChem ID:14831233
Update Time:2025-04-19
Benzenebutanamine, N-(1-methyl-2-phenylethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenebutanamine, N-(1-methyl-2-phenylethyl)-
- 4-phenyl-N-(1-phenylpropan-2-yl)butan-1-amine
- BDBM50009049
- CHEMBL12047
- 57334-45-9
- SCHEMBL8099627
- (+/-)(1-Methyl-2-phenyl-ethyl)-(4-phenyl-butyl)-amine; tosylate
- DTXSID80564473
- (S)(1-Methyl-2-phenyl-ethyl)-(4-phenyl-butyl)-amine; tosylate
-
- Inchi: 1S/C19H25N/c1-17(16-19-13-6-3-7-14-19)20-15-9-8-12-18-10-4-2-5-11-18/h2-7,10-11,13-14,17,20H,8-9,12,15-16H2,1H3
- Chiave InChI: LFAVXHNZCYGUPI-UHFFFAOYSA-N
- Sorrisi: N(CCCCC1C=CC=CC=1)C(C)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 267.19885
- Massa monoisotopica: 267.198699802g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 20
- Conta legami ruotabili: 8
- Complessità: 226
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.9
- Superficie polare topologica: 12Ų
Proprietà sperimentali
- PSA: 12.03
Benzenebutanamine, N-(1-methyl-2-phenylethyl)- Letteratura correlata
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
57334-45-9 (Benzenebutanamine, N-(1-methyl-2-phenylethyl)-) Prodotti correlati
- 15686-27-8(Benzeneethanamine, N,a-dimethyl-4-pentyl-)
- 106366-30-7(2-(2-phenylethyl)pyrrolidine)
- 112565-42-1(2-Pyrrolidin-2-yl-1H-indole)
- 493-92-5(prolintane)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso